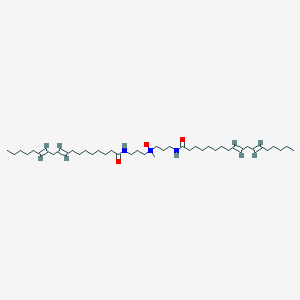
N,N-Bis(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is a complex organic compound with a unique structure It belongs to the class of amides and is characterized by the presence of two octadecadienamide groups linked by a methyloxidoimino bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- typically involves the reaction of 9,12-octadecadienoic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding amines or alcohols.
Applications De Recherche Scientifique
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadienamide: A simpler analog with similar structural features.
N,N’-Bis(2-hydroxyethyl)-9,12-octadecadienamide: Another related compound with hydroxyl groups.
Uniqueness
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is unique due to its methyloxidoimino bridge, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
72987-22-5 |
|---|---|
Formule moléculaire |
C43H79N3O3 |
Poids moléculaire |
686.1 g/mol |
Nom IUPAC |
N-methyl-3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-N-[3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]propyl]propan-1-amine oxide |
InChI |
InChI=1S/C43H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3,49)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3,(H,44,47)(H,45,48)/b14-12+,15-13+,20-18+,21-19+ |
Clé InChI |
JJIXUNVBJZPLFA-IURJCLCNSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC[N+]([O-])(CCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCC=CCC=CCCCCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
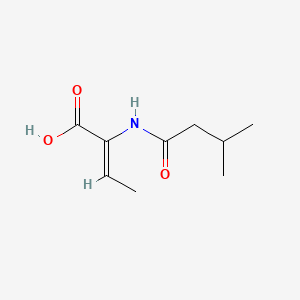
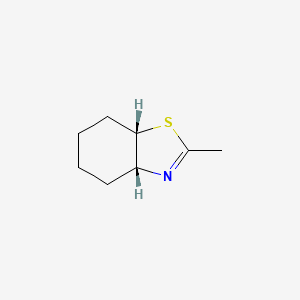
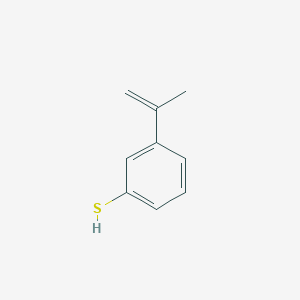
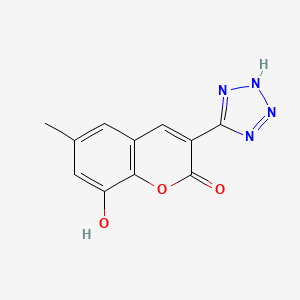
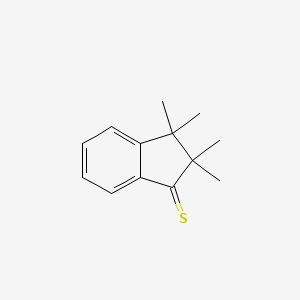
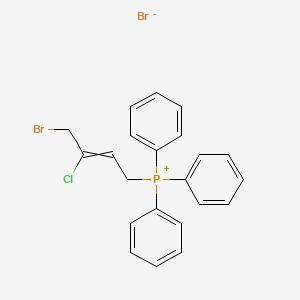
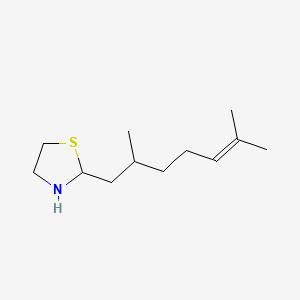
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
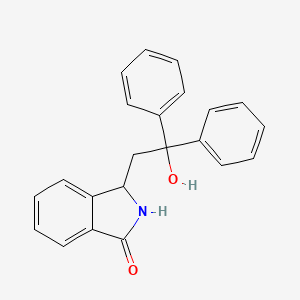
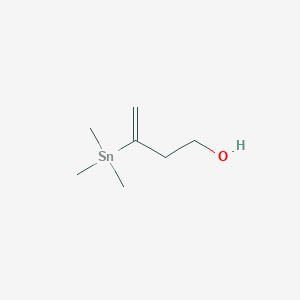
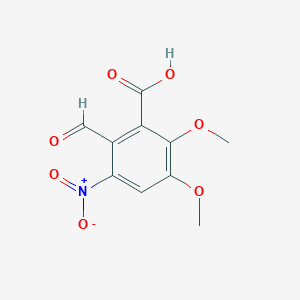
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
